molecular formula C7H8OS B13811029 1-Methanethioylcyclopent-3-ene-1-carbaldehyde

1-Methanethioylcyclopent-3-ene-1-carbaldehyde

Cat. No.: B13811029
M. Wt: 140.20 g/mol
InChI Key: BEHUOCVZQNMIKY-UHFFFAOYSA-N
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Description

1-Methanethioylcyclopent-3-ene-1-carbaldehyde is a chemical compound characterized by a cyclopentene ring substituted with a methanethioyl group and an aldehyde group

Preparation Methods

The synthesis of 1-Methanethioylcyclopent-3-ene-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in the presence of triethylamine in ethanol at room temperature. This reaction yields multifunctionalized cyclopent-3-ene-1-carboxamides with high diastereoselectivity . Another approach involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with pyruvic acid and aromatic amines under reflux conditions in acetic acid .

Chemical Reactions Analysis

1-Methanethioylcyclopent-3-ene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The methanethioyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .

Scientific Research Applications

1-Methanethioylcyclopent-3-ene-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methanethioylcyclopent-3-ene-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methanethioyl group can also participate in various biochemical pathways, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

1-Methanethioylcyclopent-3-ene-1-carbaldehyde can be compared with other similar compounds, such as cyclopent-3-ene-1-carboxamides and 2-oxabicyclo[2.2.1]heptane derivatives. These compounds share similar structural features but differ in their functional groups and reactivity. The unique combination of the methanethioyl and aldehyde groups in this compound distinguishes it from these related compounds .

Properties

Molecular Formula

C7H8OS

Molecular Weight

140.20 g/mol

IUPAC Name

1-methanethioylcyclopent-3-ene-1-carbaldehyde

InChI

InChI=1S/C7H8OS/c8-5-7(6-9)3-1-2-4-7/h1-2,5-6H,3-4H2

InChI Key

BEHUOCVZQNMIKY-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC1(C=O)C=S

Origin of Product

United States

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